![molecular formula C9H11F2NO B1519428 2-Amino-1-(2,6-difluorophenyl)propan-1-ol CAS No. 1038262-77-9](/img/structure/B1519428.png)
2-Amino-1-(2,6-difluorophenyl)propan-1-ol
Overview
Description
“2-Amino-1-(2,6-difluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11F2NO. It has a molecular weight of 187.19 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-(2,6-difluorophenyl)propan-1-ol” are not fully detailed in the retrieved sources. Its molecular weight is 187.19 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.
Scientific Research Applications
Synthesis of Chiral Building Blocks
Chiral building blocks are essential in drug discovery due to their ability to improve drug efficacy. “2-Amino-1-(2,6-difluorophenyl)propan-1-ol” serves as a chiral amino alcohol, which can be used in asymmetric synthesis with chiral catalysts to produce novel chiral amino acids and amino alcohols . This process is crucial for creating single enantiomer drugs that have a significant impact on pharmaceutical sales worldwide.
Asymmetric Hydrogenation
The compound is utilized in asymmetric hydrogenation reactions, which are a part of the synthesis of chiral α-amino acids and β-amino alcohols . Using chiral DuPHOS Rh-catalysts, researchers can achieve high enantiomeric excess in the final chiral building blocks, which is a key step in the production of complex chiral drug candidates for clinical trials.
Asymmetric Epoxidation
Asymmetric epoxidation is another application where “2-Amino-1-(2,6-difluorophenyl)propan-1-ol” is involved. Employing Jacobsen’s Mn catalyst, this process affords α-amino alcohols, which are valuable intermediates in the synthesis of various pharmaceutical agents .
Quinazoline Derivatives Synthesis
This compound has been used in the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines . Quinazoline derivatives are important in medicinal chemistry due to their wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.
Reference Standards for Pharmaceutical Testing
“2-Amino-1-(2,6-difluorophenyl)propan-1-ol” is available for purchase as a high-quality reference standard. It is used in pharmaceutical testing to ensure the accuracy and reliability of analytical methods in drug development .
Catalytic Reactions
The compound is involved in a variety of catalytic reactions developed to facilitate the production of complex chiral drug candidates. These reactions include the synthesis of chiral building blocks from achiral materials using chiral metal catalysts .
Development of Agrochemicals
In addition to pharmaceutical applications, chiral chemical synthesis, which includes the use of “2-Amino-1-(2,6-difluorophenyl)propan-1-ol,” plays a significant role in the development of new agrochemicals. The synthesis of chiral compounds is vital for creating more effective and safer agrochemical products .
Research Reagents
The demand for chiral intermediates and research reagents in the pharmaceutical industry is on the rise. “2-Amino-1-(2,6-difluorophenyl)propan-1-ol” can be used as a research reagent in preclinical discovery work, aiding in the synthesis of novel compounds with potential therapeutic effects .
Safety and Hazards
properties
IUPAC Name |
2-amino-1-(2,6-difluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-5(12)9(13)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLBZIPDMSHBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC=C1F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2,6-difluorophenyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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